5-(5-Bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17513386
Molecular Formula: C7H3BrN2O3S
Molecular Weight: 275.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3BrN2O3S |
|---|---|
| Molecular Weight | 275.08 g/mol |
| IUPAC Name | 5-(5-bromothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H3BrN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12) |
| Standard InChI Key | WVNFRVSRPSBBCV-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC=C1C2=NC(=NO2)C(=O)O)Br |
Introduction
Structural and Chemical Properties
The compound belongs to the 1,2,4-oxadiazole family, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Its structure features:
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A 1,2,4-oxadiazole core with substituents at positions 3 and 5.
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A 5-bromothiophen-3-yl group attached to position 5 of the oxadiazole, introducing electron-withdrawing effects from bromine and aromatic thiophene interactions.
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A carboxylic acid moiety at position 3, enhancing solubility and enabling hydrogen-bonding interactions .
The molecular formula is C₈H₄BrN₃O₃S, with a molar mass of 334.16 g/mol. Theoretical calculations predict a planar geometry due to conjugation between the oxadiazole ring and thiophene system, though steric effects from the bromine substituent may induce slight distortion.
Synthetic Methodologies
Route via Amidoxime Cyclization
A validated synthesis for analogous 1,2,4-oxadiazoles involves a three-step sequence:
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Amidoxime Formation: Reacting a nitrile precursor (e.g., 5-bromothiophene-3-carbonitrile) with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol using triethylamine (TEA) as a base. This generates the intermediate amidoxime .
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O-Acylation: Coupling the amidoxime with a carboxylic acid (e.g., malonic acid derivatives) using ethylcarbodiimide (EDC) and hydroxyazabenzotriazole (HOAt) to form an O-acylamidoxime .
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Cyclodehydration: Heating the intermediate with TEA at 100°C to induce ring closure, yielding the 1,2,4-oxadiazole .
For the target compound, substituting the carboxylic acid component with a bromothiophene-containing precursor would enable selective functionalization. Yields for analogous reactions range from 60–85%, depending on steric and electronic factors .
Alternative Route from Preformed Thiophene Derivatives
Source demonstrates the synthesis of 1,3,4-oxadiazoles via refluxing 5-bromothiophene-2-carbohydrazide with aromatic acids in toluene using phosphorus oxychloride (POCl₃). Adapting this method for 1,2,4-oxadiazoles would require:
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Replacing the hydrazide with a nitrile or amidoxime precursor.
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Optimizing cyclization conditions to favor the 1,2,4-regioisomer, potentially using microwave-assisted heating or alternative catalysts .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions for related compounds include:
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Carboxylic acid O–H stretch: Broad peak near 2500–3300 cm⁻¹.
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C=O stretch: Sharp signal at ~1700 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
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Thiophene protons: Two doublets between δ 7.0–7.5 ppm (J = 4–5 Hz) for H-2 and H-4 of the bromothiophene ring .
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Oxadiazole protons: Absent due to full substitution at positions 3 and 5.
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Carboxylic acid proton: A singlet at δ 13.0–13.5 ppm (exchangeable with D₂O) .
¹³C NMR:
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Oxadiazole carbons: C-3 (carboxylic acid) at ~165 ppm, C-5 (thiophene-linked) at ~160 ppm.
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Thiophene carbons: C-5 (Br-substituted) at ~130 ppm, others between 110–125 ppm .
Mass Spectrometry
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Molecular ion peak: m/z 334 [M]⁺.
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Fragmentation pattern: Loss of CO₂ (44 Da) and Br (79 Da) yielding peaks at m/z 290 and 255, respectively .
Biological Activity and Applications
Drug Discovery
1,2,4-Oxadiazoles serve as bioisosteres for ester and amide groups, making them valuable in kinase inhibitor design. The carboxylic acid group enables salt formation, improving pharmacokinetic properties .
Material Science
Bromine’s electron-withdrawing nature and the thiophene’s π-conjugation suggest utility in organic semiconductors. Theoretical studies predict a bandgap of ~3.2 eV, suitable for optoelectronic applications.
Challenges and Future Directions
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Regioselectivity: Controlling the 1,2,4- vs. 1,3,4-oxadiazole formation requires precise optimization of reaction conditions .
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Solubility: The carboxylic acid improves aqueous solubility, but bromine’s hydrophobicity may necessitate prodrug strategies for biomedical use .
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Toxicology: Brominated heterocycles require thorough toxicity profiling to assess organobromine accumulation risks.
Further studies should prioritize:
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In vivo antimicrobial assays to validate preliminary results.
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X-ray crystallography to confirm molecular geometry.
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Computational modeling of drug-target interactions.
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